molecular formula C15H8F2N2O2S B2626394 6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1207056-52-7

6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2626394
CAS No.: 1207056-52-7
M. Wt: 318.3
InChI Key: HJZUEVFVRUWZNQ-UHFFFAOYSA-N
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Description

6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of fluorine atoms, a benzothiazine ring, and a carbonitrile group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular signaling pathways, ultimately influencing biological processes like cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile stands out due to its unique combination of fluorine atoms and a benzothiazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N2O2S/c16-10-2-1-3-12(6-10)19-9-13(8-18)22(20,21)15-5-4-11(17)7-14(15)19/h1-7,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZUEVFVRUWZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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